Copanlisib - 1032568-63-0

Copanlisib

Catalog Number: EVT-253069
CAS Number: 1032568-63-0
Molecular Formula: C23H28N8O4
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Copanlisib is a potent and highly selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [, , , , , , , , , , , , ] It exhibits preferential activity against the p110α and p110δ isoforms of PI3K. [] Unlike other PI3K inhibitors, Copanlisib is administered intravenously using an intermittent schedule. [] This is supported by preclinical data and literature model-based analyses that demonstrate its high tumor residence and time intervals that allow for the recovery of normal tissue. []

Future Directions
  • Combination Therapies: Further research is needed to optimize combination therapies incorporating Copanlisib with other targeted agents, immunotherapies, and conventional chemotherapies. [, , , ]

  • Resistance Mechanisms: A deeper understanding of the mechanisms of resistance to Copanlisib, particularly in combination therapies, is crucial for developing strategies to overcome resistance and improve treatment outcomes. []

  • Biomarker Development: Identifying predictive biomarkers for response to Copanlisib will be essential for selecting patients most likely to benefit from treatment and tailoring therapeutic strategies accordingly. []

  • Pediatric Applications: Continued research is necessary to establish safe and effective dosing regimens for Copanlisib in pediatric patients with various cancers. []

  • Non-Oncological Applications: The potential of Copanlisib in treating non-oncological diseases, such as inflammatory bowel disease, requires further investigation to establish its efficacy and safety in these settings. []

Idelalisib

Compound Description: Idelalisib is a first-in-class, selective, oral inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ), approved for treating relapsed chronic lymphocytic leukemia, follicular lymphoma, and small lymphocytic lymphoma [].

Duvelisib

Compound Description: Duvelisib is a dual inhibitor of PI3K-delta and PI3K-gamma, administered orally and approved for treating relapsed/refractory chronic lymphocytic leukemia and relapsed/refractory follicular lymphoma [].

Umbralisib

Compound Description: Umbralisib is an oral inhibitor of PI3K-delta and casein kinase 1 epsilon (CK1ε) []. It exhibits enhanced selectivity for PI3K-delta compared to earlier PI3K inhibitors.

Venetoclax

Compound Description: Venetoclax is a potent, selective, orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2) [].

Relevance: Venetoclax is not structurally related to Copanlisib but has been investigated in combination with it, demonstrating strong synergy in preclinical models of lymphoma []. This synergistic potential highlights the possibility of combined therapeutic approaches targeting both the PI3K pathway with Copanlisib and the BCL-2 pathway with Venetoclax to enhance anti-tumor activity.

Palbociclib

Compound Description: Palbociclib is an orally bioavailable, highly selective, small-molecule inhibitor of cyclin-dependent kinases (CDKs) 4 and 6, which are key regulators of cell cycle progression [].

Relevance: While structurally distinct from Copanlisib, Palbociclib has demonstrated synergistic anti-tumor activity in preclinical models of breast cancer when combined with Copanlisib []. This synergism suggests a potential clinical benefit for combining these agents to target both the PI3K pathway and cell cycle progression in certain cancers.

Darolutamide

Compound Description: Darolutamide is a potent and highly selective androgen receptor (AR) inhibitor, primarily used for treating men with non-metastatic castration-resistant prostate cancer [].

Relevance: While not structurally related to Copanlisib, Darolutamide has shown synergistic inhibitory effects in preclinical models of prostate cancer when combined with Copanlisib []. This synergistic potential points to the possibility of enhancing anti-tumor activity in prostate cancer by simultaneously targeting the AR pathway with Darolutamide and the PI3K pathway with Copanlisib.

Ruxolitinib

Compound Description: Ruxolitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2, kinases involved in cytokine signaling pathways that play crucial roles in inflammatory and myeloproliferative disorders [].

Relevance: Although structurally distinct from Copanlisib, Ruxolitinib was included in a screening of 15 anti-cancer agents in combination with Copanlisib []. The research noted a negative correlation between the activity of the two compounds, suggesting potential antagonism or limited benefit when combined. This finding highlights the importance of understanding drug interactions and potential antagonistic effects when developing combination therapies.

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor, a class of drugs that block the action of proteasomes, cellular complexes responsible for breaking down proteins [, ]. Bortezomib is used to treat multiple myeloma and mantle cell lymphoma.

Relevance: Bortezomib, while structurally different from Copanlisib, has been investigated for its synergistic potential in combination with Copanlisib [, ]. The combination of Copanlisib and Bortezomib has demonstrated enhanced cytotoxicity compared to single-agent treatment in preclinical models of multiple myeloma, suggesting a potential for improved therapeutic outcomes in this disease [].

Overview

Copanlisib is a novel compound classified as a pan-Class I phosphatidylinositol-3-kinase inhibitor. It is primarily developed for the treatment of various B-cell malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia. Copanlisib has demonstrated significant preclinical and clinical efficacy, particularly in patients with relapsed or refractory forms of these diseases. The compound is administered intravenously and has shown a favorable safety profile, making it a promising therapeutic option.

Source and Classification

Copanlisib, also known by its developmental code BAY 80-6946, belongs to the class of drugs targeting the phosphatidylinositol-3-kinase signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. This pathway is often dysregulated in various cancers, contributing to tumorigenesis and progression. Copanlisib specifically inhibits the isoforms PI3K-alpha and PI3K-delta, which are implicated in B-cell malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of copanlisib involves several key steps that have been detailed in various patent applications. The process typically begins with the conversion of starting materials through a series of chemical reactions to yield copanlisib dihydrochloride or its hydrates. Notable methods include:

  1. Reduction Reactions: Utilizing hydrogen and specialized catalysts (e.g., platinum and iron on charcoal) to facilitate the conversion of intermediates to copanlisib.
  2. Coupling Reagents: Employing N-[3-(dimethylamino)propyl]-N'-ethylcarbodiimide hydrochloride as a coupling agent during synthesis.
  3. Solvent Utilization: The synthesis employs solvents such as methanol, acetonitrile, and dichloromethane to optimize reaction conditions and product purity .

These methods address safety concerns associated with traditional reagents while improving yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of copanlisib is C21_{21}H24_{24}N4_{4}O4_{4}. Its structure consists of a pyrimidine ring fused with an imidazoquinazoline moiety, which is critical for its biological activity. The compound features multiple functional groups that enhance its interaction with the target enzymes within the phosphatidylinositol-3-kinase pathway.

The structural data can be summarized as follows:

  • Molecular Weight: 396.44 g/mol
  • Chemical Structure: Contains a complex arrangement of nitrogen, carbon, oxygen atoms contributing to its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of copanlisib involves several chemical transformations:

  1. Nitration: Initial precursors undergo nitration under acidic conditions to introduce nitro groups essential for subsequent reactions.
  2. Hydrolysis: Protecting groups are removed through hydrolysis using bases like sodium hydroxide to yield active intermediates.
  3. Alkylation: Key intermediates are alkylated in solvents such as n-butanol, facilitating the formation of copanlisib through controlled reactions .

These reactions are designed to maximize yield while minimizing side products.

Mechanism of Action

Process and Data

Copanlisib exerts its therapeutic effects primarily by inhibiting the activity of phosphatidylinositol-3-kinase isoforms PI3K-alpha and PI3K-delta. By blocking these enzymes, copanlisib disrupts downstream signaling pathways involved in cell survival and proliferation:

  1. Inhibition of AKT Signaling: Copanlisib effectively inhibits AKT phosphorylation, leading to reduced cell survival signals.
  2. Induction of Apoptosis: The compound promotes apoptosis in cancer cells by modulating pro-apoptotic factors such as PUMA (p53 upregulated modulator of apoptosis), which is regulated through FoxO3a transcription factors .

This mechanism highlights copanlisib's potential as an antineoplastic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Copanlisib exhibits several notable physical and chemical properties:

  • Solubility: Limited solubility in DMSO; optimal concentrations can be achieved through warming or sonication.
  • Stability: The compound maintains stability under controlled conditions but requires careful handling due to its sensitivity to light and moisture.
  • Melting Point: Specific melting point data is not widely reported but is critical for formulation development.

These properties influence its formulation for clinical use .

Applications

Scientific Uses

Copanlisib has been extensively studied for its application in treating B-cell malignancies:

The ongoing research into copanlisib emphasizes its role as a significant therapeutic agent in oncology, particularly for patients who have limited treatment options due to refractory disease states .

Mechanisms of Action and Molecular Pharmacology

Isoform-Specific Inhibition Dynamics of PI3Kα and PI3Kδ in B-Cell Malignancies

Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity against the α (PI3Kα) and δ (PI3Kδ) isoforms. It exhibits half-maximal inhibitory concentrations (IC50) of 0.5 nM for PI3Kα and 0.7 nM for PI3Kδ, demonstrating >10-fold selectivity over PI3Kβ (IC50: 3.7 nM) and PI3Kγ (IC50: 6.4 nM) [1] [7]. This isoform selectivity is structurally determined by its 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, which adopts a flat conformation in the ATP-binding pocket of p110 catalytic subunits. Unlike isoform-selective inhibitors (e.g., idelalisib), copanlisib extends into the deeper affinity pocket of PI3Kα/δ, contacting residues Lys833, Asp836, and Asp841 in PI3Kγ (homologous to PI3Kα/δ) [4] [7].

The differential expression of PI3K isoforms in malignancies underpins copanlisib’s therapeutic utility. PI3Kδ is predominantly expressed in hematopoietic cells and drives B-cell receptor (BCR) signaling, while PI3Kα mediates oncogenic signaling in solid tumors and hematological cancers. In follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL), copanlisib’s dual α/δ inhibition disrupts both BCR-dependent survival and microenvironmental interactions [2] [7].

Table 1: Isoform Selectivity Profile of Clinically Developed PI3K Inhibitors [7] [20]

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Copanlisib0.53.70.76.4
Idelalisib8205652.589
Duvelisib160852.527
Alpelisib51,200290250

Modulation of B-Cell Receptor (BCR) Signaling Pathways and Downstream Effectors

Copanlisib exerts potent antiproliferative effects in B-cell malignancies by targeting BCR signaling cascades. Upon BCR engagement, PI3Kδ phosphorylates PIP2 to PIP3, recruiting AKT and BTK to the plasma membrane. Copanlisib inhibits this step, suppressing downstream effectors:

  • AKT/mTOR pathway: Reduces phosphorylation of AKT (Ser473) and mTOR, inhibiting protein synthesis and cell cycle progression [1] [5].
  • NF-κB signaling: Blocks NF-κB nuclear translocation, diminishing expression of anti-apoptotic genes (e.g., BCL-2, MCL-1) [2] [7].
  • CXCR12-mediated chemotaxis: Impairs migration of malignant B-cells toward protective lymphoid niches [2].

In primary chronic lymphocytic leukemia (CLL) cells, copanlisib induces apoptosis at nanomolar concentrations (IC50: 10–100 nM) and inhibits CXCL12-driven migration at 1–10 nM [7]. This dual action disrupts microenvironmental survival signals, explaining its efficacy in relapsed FL where tumor cells rely on stromal interactions [2].

Table 2: Downstream Effects of Copanlisib on BCR Signaling Effectors [1] [5] [7]

Downstream EffectorEffect of CopanlisibFunctional Consequence
AKT phosphorylation↓ at Ser473 (dose-dependent)Cell cycle arrest, metabolic inhibition
mTOR phosphorylation↓ at Ser2448Inhibition of protein synthesis
NF-κB nuclear translocationBlockedDownregulation of BCL-2/MCL-1
FOXO3a phosphorylation↓ at Thr32 (increases active FOXO3a)Upregulation of pro-apoptotic PUMA

Role in Apoptotic Induction via PUMA-Mediated Pathways

Copanlisib triggers mitochondrial apoptosis through the p53-upregulated modulator of apoptosis (PUMA). In colorectal cancer (CRC) cells, copanlisib upregulates PUMA expression 3–5-fold within 24 hours, independent of p53 status [5]. This occurs via:

  • AKT inhibition, which dephosphorylates and activates the transcription factor FoxO3a.
  • FoxO3a nuclear translocation, binding directly to the PUMA promoter at conserved Forkhead response elements.
  • PUMA-mediated BAX/BAK activation, inducing mitochondrial outer membrane permeabilization (MOMP) and caspase-9 cleavage [5].

PUMA knockout (KO) CRC cells exhibit resistance to copanlisib, with apoptosis reduced by >70% compared to wild-type cells. Conversely, PUMA overexpression sensitizes tumor cells to copanlisib, even in p53-mutant models [5]. In xenograft studies, PUMA-KO tumors show diminished caspase-3 activation and reduced regression after copanlisib treatment, confirming PUMA as a key mediator of its antitumor efficacy [5].

Synergistic Interactions with HER2/BCR-Targeted Therapies

Copanlisib enhances the efficacy of multiple targeted therapies through simultaneous pathway blockade:

  • HER2-positive breast cancer: Combines with trastuzumab or lapatinib to overcome resistance. In trastuzumab-resistant cells, copanlisib restores sensitivity by inhibiting PI3Kα-dependent survival signals, reducing IC50 values by 4–8-fold [3] [7].
  • Chronic myeloid leukemia (CML): Synergizes with ponatinib (BCR-ABL inhibitor) by targeting PI3Kα in leukemia stem cells. Co-treatment increases apoptosis 3-fold compared to monotherapy and prolongs survival in xenograft models [3].
  • B-cell malignancies: Combines with rituximab (anti-CD20) to enhance antibody-dependent cellular cytotoxicity (ADCC) and direct apoptosis [6].

Table 3: Preclinical Evidence for Synergistic Combinations with Copanlisib [3] [7]

Combination PartnerCancer TypeMechanistic BasisExperimental Outcome
TrastuzumabHER2+ breast cancerBlocks PI3Kα bypass signalingRestores trastuzumab sensitivity in resistant cells
PonatinibCMLTargets PI3Kα in BCR-ABL-independent stem cells3-fold ↑ apoptosis; prolonged survival
Venetoclax (BCL2 inhibitor)DLBCL/FLConcurrent blockade of survival pathwaysSynergistic cytotoxicity in 80% of cell lines

These synergies arise from copanlisib’s ability to suppress compensatory pathways that emerge during targeted therapy. For example, HER2 inhibition activates PI3Kα via feedback loops, which copanlisib abrogates [3]. Clinical trials are exploring combinations for HER2+ solid tumors and relapsed NHL (NCT02822482, NCT02367040) [6] [8].

Properties

CAS Number

1032568-63-0

Product Name

Copanlisib

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide

Molecular Formula

C23H28N8O4

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)

InChI Key

MWYDSXOGIBMAET-UHFFFAOYSA-N

SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5

Synonyms

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5

Isomeric SMILES

COC1=C(C=CC2=C1N=C(N3C2=NCC3)NC(=O)C4=CN=C(N=C4)N)OCCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.